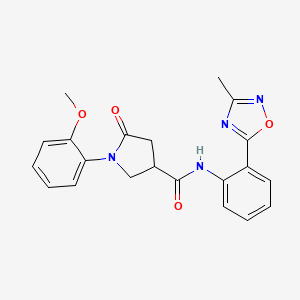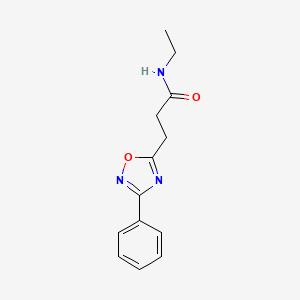
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide, also known as CME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CME is a white crystalline solid that is soluble in organic solvents and is synthesized through a multi-step process involving several chemical reactions.
作用机制
The exact mechanism of action of N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide is not fully understood, but studies have suggested that it may induce apoptosis in cancer cells by targeting the mitochondria. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and have herbicidal properties. However, the exact biochemical and physiological effects of this compound are still being investigated.
实验室实验的优点和局限性
One of the advantages of using N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has shown promising results in several areas of research, making it a potential candidate for further investigation.
One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, making it difficult to design experiments that specifically target its effects. Additionally, the potential toxicity of this compound has not been fully evaluated, making it important to exercise caution when working with this compound.
未来方向
There are several potential future directions for research involving N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide. One area of interest is the development of new anti-cancer agents based on the structure of this compound. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into its potential applications in various fields.
Another potential area of research is the development of new herbicides based on the herbicidal properties of this compound. Additionally, the potential use of this compound as a corrosion inhibitor in the petroleum industry could be further explored.
In conclusion, this compound is a chemical compound that has shown promising results in several areas of research, including medicinal chemistry, agriculture, and material science. While further investigation is needed to fully understand its mechanism of action and potential applications, this compound has the potential to be a valuable tool in the development of new therapies and technologies.
合成方法
The synthesis of N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate to form N-(3-chloro-4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with N-methyl ethylenediamine to form this compound.
科学研究应用
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in the petroleum industry.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O3/c1-13-9-15(14(2)28(13)18-6-4-5-16(23)10-18)12-25-27-22(30)21(29)26-17-7-8-20(31-3)19(24)11-17/h4-12H,1-3H3,(H,26,29)(H,27,30)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFZCKCUGBUCC-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

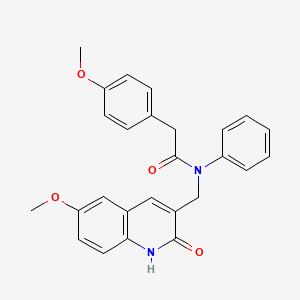


![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)
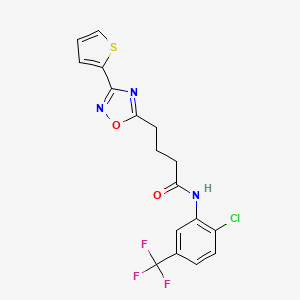
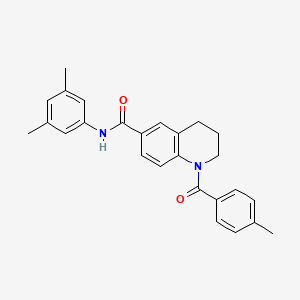


![6-(4-methoxyphenyl)-5-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7712453.png)
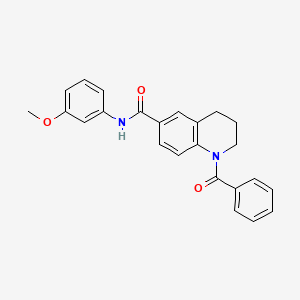
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
